Cas no 1695077-89-4 (5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde)
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1695077-89-4
- 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
- EN300-1292887
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- Inchi: 1S/C11H9BrN2O/c1-8-5-13-14(6-8)11-3-2-10(12)4-9(11)7-15/h2-7H,1H3
- InChI Key: BREZKMMTKKUMPE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=O)C=1)N1C=C(C)C=N1
Computed Properties
- Exact Mass: 263.98983g/mol
- Monoisotopic Mass: 263.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 34.9Ų
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292887-50mg |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 50mg |
$348.0 | 2023-09-30 | ||
| Enamine | EN300-1292887-100mg |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 100mg |
$364.0 | 2023-09-30 | ||
| Enamine | EN300-1292887-250mg |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 250mg |
$381.0 | 2023-09-30 | ||
| Enamine | EN300-1292887-500mg |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 500mg |
$397.0 | 2023-09-30 | ||
| Enamine | EN300-1292887-1000mg |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 1000mg |
$414.0 | 2023-09-30 | ||
| Enamine | EN300-1292887-2500mg |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 2500mg |
$810.0 | 2023-09-30 | ||
| Enamine | EN300-1292887-5000mg |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 5000mg |
$1199.0 | 2023-09-30 | ||
| Enamine | EN300-1292887-10000mg |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 10000mg |
$1778.0 | 2023-09-30 | ||
| Enamine | EN300-1292887-1.0g |
5-bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde |
1695077-89-4 | 1g |
$0.0 | 2023-06-06 |
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: An Overview of Its Structure, Synthesis, and Applications
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS No. 1695077-89-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the class of substituted benzaldehydes and features a bromine atom and a 4-methyl-1H-pyrazol-1-yl group attached to the benzene ring. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is characterized by its aromatic benzene ring, which is substituted with a bromine atom at the 5-position and a 4-methyl-1H-pyrazol-1-yl group at the 2-position. The presence of the aldehyde functional group (-CHO) at the ortho position relative to the pyrazole ring imparts additional reactivity to the molecule. The bromine atom serves as a versatile leaving group, facilitating various substitution reactions, while the pyrazole ring provides opportunities for further functionalization through its nitrogen atoms.
The synthesis of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can be achieved through several routes, depending on the desired purity and scale of production. One common method involves the condensation of 5-bromobenzaldehyde with 4-methylpyrazole in the presence of an appropriate base, such as potassium carbonate or sodium hydride. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the pyrazole ring attacks the electrophilic carbon atom of the aldehyde, leading to the formation of the desired product. Recent advancements in green chemistry have also led to more environmentally friendly synthetic methods, such as using microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce waste.
In terms of applications, 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has shown promise in several areas. In medicinal chemistry, it serves as a key intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated for their anti-inflammatory, anti-cancer, and anti-viral properties. Studies have demonstrated that certain derivatives exhibit potent inhibitory effects on specific enzymes involved in disease pathways, making them attractive candidates for drug development.
Additionally, materials science researchers have explored the use of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde in the development of functional materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the bromine atom and pyrazole ring can be leveraged to fine-tune the electronic structure and improve device performance.
Recent research has also focused on understanding the biological activity of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde and its derivatives. A study published in *Journal of Medicinal Chemistry* reported that a series of compounds derived from this benzaldehyde exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Another study in *Bioorganic & Medicinal Chemistry Letters* highlighted its potential as an anti-cancer agent, demonstrating that certain derivatives could induce apoptosis in cancer cells through multiple mechanisms.
Furthermore, computational studies using molecular docking and molecular dynamics simulations have provided insights into the binding interactions between 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde derivatives and their target proteins. These studies have helped identify key structural features that contribute to their biological activity, guiding future efforts in rational drug design.
In conclusion, 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS No. 1695077-89-4) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure and reactivity make it an attractive intermediate for synthesizing bioactive molecules and functional materials. Ongoing research continues to uncover new applications and optimize its properties for various uses, highlighting its importance in modern scientific endeavors.
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